m-Tolylacetyl chloride CAS number and properties
m-Tolylacetyl chloride CAS number and properties
An In-depth Technical Guide to m-Tolylacetyl Chloride: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of m-tolylacetyl chloride, a pivotal reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the compound's core characteristics, synthesis protocols, reactivity, and critical safety considerations, grounding all information in authoritative scientific data.
Core Compound Identification and Properties
m-Tolylacetyl chloride, systematically named 2-(3-methylphenyl)acetyl chloride, is a highly reactive acyl chloride. Its utility as a building block stems from the electrophilic nature of its carbonyl carbon, making it a prime substrate for nucleophilic attack. This reactivity is fundamental to its role in creating complex organic molecules.[1]
Chemical and Physical Data Summary
The fundamental properties of m-tolylacetyl chloride are summarized below. This data is essential for its appropriate handling, storage, and application in experimental design.
| Property | Value | Source(s) |
| CAS Number | 13910-79-7 | [1][2][3] |
| Molecular Formula | C₉H₉ClO | [3][4][5] |
| Molecular Weight | 168.62 g/mol | [1][3][6] |
| Synonyms | 2-(3-methylphenyl)acetyl chloride | [5] |
| Appearance | Colorless to Light Yellow Liquid | [7][8] |
| Moisture Sensitivity | Highly sensitive; reacts violently with water. | [9][10][11] |
Synthesis of m-Tolylacetyl Chloride
The industrial and laboratory-scale synthesis of m-tolylacetyl chloride is most commonly achieved through the chlorination of m-tolylacetic acid.[1] This conversion is a standard organic transformation, typically employing reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[1] The choice of chlorinating agent can influence reaction conditions and byproduct profiles. Thionyl chloride is often favored for its cost-effectiveness and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.[12][13]
Standard Synthesis Workflow
The general workflow involves the reaction of m-tolylacetic acid with an excess of a chlorinating agent, often in an inert organic solvent to moderate the reaction.
Caption: Synthesis workflow for m-Tolylacetyl Chloride.
Detailed Experimental Protocol
This protocol describes a representative synthesis using thionyl chloride.
-
Preparation : In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).
-
Reactant Charging : Add m-tolylacetic acid to the flask, followed by an inert solvent such as dichloromethane or dichloroethane.[12] Stir the mixture to achieve dissolution.
-
Reagent Addition : Slowly add thionyl chloride (typically 1.05 to 1.1 molar equivalents) to the stirred solution.[13] The addition should be controlled to manage the evolution of HCl and SO₂ gas.
-
Reaction : Stir the mixture at a controlled temperature (e.g., 20–35°C) for several hours (e.g., 5-10 hours) until the reaction is complete.[12][13] Reaction progress can be monitored using techniques like TLC or in-situ FTIR.[1]
-
Workup and Purification :
Chemical Reactivity and Applications
Mechanism of Action: Electrophilic Acylation
The reactivity of m-tolylacetyl chloride is dominated by its function as a potent electrophilic acylating agent.[1] The carbonyl carbon is highly electron-deficient due to the inductive effects of the adjacent oxygen and chlorine atoms. This makes it susceptible to attack by various nucleophiles, leading to nucleophilic acyl substitution.[1]
Caption: General mechanism of Nucleophilic Acyl Substitution.
This reactivity is the cornerstone of its application in synthesizing amides, esters, and thioesters, which are critical functional groups in many pharmaceutical compounds.[1]
Applications in Drug Development and Organic Synthesis
Acyl chlorides are crucial intermediates in the synthesis of a wide range of pharmaceuticals.[1][14] They serve as activated forms of carboxylic acids, enabling the formation of amide and ester bonds under mild conditions.
-
Pharmaceutical Intermediates : m-Tolylacetyl chloride is used to introduce the m-tolylacetyl moiety into precursor molecules.[1] This structural component can be vital for modulating a drug candidate's lipophilicity, steric profile, and biological activity.[1][14] While specific drug examples are not prevalent in public literature, its role as a building block for creating libraries of potential bioactive compounds is well-established.[1]
-
Synthesis of Amides and Esters : Its reaction with primary and secondary amines yields N-substituted amides, while reaction with alcohols produces esters.[1] These linkages are ubiquitous in medicinal chemistry.
-
Friedel-Crafts Acylation : In the presence of a Lewis acid catalyst, m-tolylacetyl chloride can acylate aromatic rings to form aryl ketones, a key carbon-carbon bond-forming reaction.[1]
Safety, Handling, and Storage
m-Tolylacetyl chloride is a hazardous substance that requires strict safety protocols. It is corrosive, toxic, and highly reactive with water.[8][9][10]
Hazard Identification
| Hazard Class | Description | GHS Statements |
| Corrosion | Causes severe skin burns and eye damage. May be corrosive to metals. | H314, H290[8][10] |
| Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. | H301 + H311 + H331[10] |
| Reactivity | Reacts violently with water (EUH014). Moisture sensitive. | [9][11] |
Handling and Storage Protocol
-
Engineering Controls : Always handle in a well-ventilated chemical fume hood.[9] Use non-sparking tools and ensure all equipment is grounded to prevent static discharge.[9][11]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves, protective clothing, and eye/face protection (safety goggles and face shield).[8][10][15] Respiratory protection is required if vapors or aerosols are generated.[10]
-
Storage : Store in a dry, cool, and well-ventilated corrosives area, away from heat and sources of ignition.[9][11] Containers must be kept tightly closed.[9][11] It is often recommended to store under an inert atmosphere (e.g., nitrogen) to prevent contact with moisture.[10]
-
Incompatible Materials : Keep away from water, strong bases, alcohols, and amines.[9]
-
Spill Response : In case of a spill, cover drains and contain the spill using a liquid-absorbent material (e.g., Chemizorb®).[10] Evacuate the area and ensure adequate ventilation.[10]
First Aid Measures
-
Inhalation : Remove the person to fresh air and keep them comfortable for breathing. Immediately call a poison center or doctor.[9][10][15]
-
Skin Contact : Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Immediate medical attention is required.[9][10][15]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[9][10][15]
-
Ingestion : Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[9]
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of m-tolylacetyl chloride. The expected data is based on the characteristic signals of its functional groups.
| Technique | Feature | Expected Chemical Shift / Wavenumber |
| IR Spectroscopy | C=O stretch (acyl chloride) | ~1800 cm⁻¹ |
| ¹H NMR | -CH₃ (tolyl group) | ~2.3 ppm |
| -CH₂- (acetyl group) | ~4.0 ppm | |
| Ar-H (aromatic protons) | ~7.0-7.3 ppm | |
| ¹³C NMR | C=O (carbonyl carbon) | ~170 ppm |
| -CH₂- (acetyl carbon) | ~50 ppm | |
| Ar-C (aromatic carbons) | ~125-140 ppm | |
| -CH₃ (tolyl carbon) | ~21 ppm | |
| Mass Spectrometry | Molecular Ion Peak (M⁺) | m/z ≈ 168, 170 (in ~3:1 ratio due to ³⁵Cl/³⁷Cl isotopes) |
| Acylium Ion Fragment | Prominent peak corresponding to [M-Cl]⁺ |
Conclusion
m-Tolylacetyl chloride is a versatile and highly valuable reagent in organic synthesis, particularly within the pharmaceutical industry. Its defined reactivity as an electrophilic acylating agent allows for the efficient construction of essential molecular scaffolds. However, its hazardous nature necessitates rigorous adherence to safety protocols. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is paramount for its safe and effective utilization in research and development.
References
- m-Tolylacetyl chloride | High Purity | For Research - Benchchem. (n.d.).
- The Role of m-Toluoyl Chloride in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- m-Tolylacetyl chloride | C9H9ClO | CID 2760633 - PubChem. (n.d.). National Institutes of Health.
- Synthesis technology of m-toluoyl chloride. (2016). Patsnap.
- SAFETY DATA SHEET. (2010). Fisher Scientific.
- SAFETY DATA SHEET. (2025). Sigma-Aldrich.
- SAFETY DATA SHEET. (n.d.). Merck Millipore.
- SAFETY DATA SHEET. (2024). TCI EUROPE N.V.
- m-Toluoyl chloride 99 1711-06-4. (n.d.). Sigma-Aldrich.
- CN105330535A - Synthesis technology of m-toluoyl chloride. (n.d.). Google Patents.
- M-tolylacetyl chloride (C9H9ClO). (n.d.). PubChemLite.
- 2-(4-Methylphenyl)acetyl chloride | C9H9ClO | CID 2760634 - PubChem. (n.d.). National Institutes of Health.
- 2-(p-Tolyl)acetyl Chloride | 35675-44-6. (n.d.). Tokyo Chemical Industry Co., Ltd. (APAC).
- CAS 13910-79-7 m-Tolylacetyl chloride. (n.d.). Alfa Chemistry.
- m-Tolylacetyl chloride. (n.d.). Oakwood Chemical.
- 2-(p-Tolyl)acetyl Chloride 35675-44-6. (n.d.). TCI (Shanghai) Development Co., Ltd.
- Spectroscopic Analysis : Acyl Chlorides. (n.d.). University of Calgary.
Sources
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. m-Tolylacetyl chloride [oakwoodchemical.com]
- 4. m-Tolylacetyl chloride | C9H9ClO | CID 2760633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - M-tolylacetyl chloride (C9H9ClO) [pubchemlite.lcsb.uni.lu]
- 6. 2-(4-Methylphenyl)acetyl chloride | C9H9ClO | CID 2760634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-(p-Tolyl)acetyl Chloride | 35675-44-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. 2-(p-Tolyl)acetyl Chloride | 35675-44-6 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Synthesis technology of m-toluoyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 13. CN105330535A - Synthesis technology of m-toluoyl chloride - Google Patents [patents.google.com]
- 14. nbinno.com [nbinno.com]
- 15. static.cymitquimica.com [static.cymitquimica.com]
